2-[(4-Cyclohexyl-5-phenyl-1,2,4-triazol-3-ylthio)methyl]quinazolin-4-ol
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Overview
Description
2-[(4-Cyclohexyl-5-phenyl-1,2,4-triazol-3-ylthio)methyl]quinazolin-4-ol is a complex organic compound that features a quinazolin-4-ol core structure with a triazole ring and various substituents. This compound is part of the broader class of heterocyclic compounds, which are known for their diverse biological activities and applications in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(4-Cyclohexyl-5-phenyl-1,2,4-triazol-3-ylthio)methyl]quinazolin-4-ol typically involves multiple steps, starting with the preparation of the quinazolin-4-ol core. This can be achieved through the cyclization of anthranilic acid derivatives with formamide or other suitable reagents. The triazole ring is then introduced through a cyclization reaction involving hydrazine derivatives and appropriate aldehydes or ketones. The final step involves the thiomethylation of the triazole ring using thiol reagents under basic conditions .
Industrial Production Methods
Industrial production of this compound would likely involve optimizing the reaction conditions to maximize yield and purity. This could include the use of high-throughput screening techniques to identify the most efficient catalysts and solvents, as well as the implementation of continuous flow reactors to streamline the synthesis process .
Chemical Reactions Analysis
Types of Reactions
2-[(4-Cyclohexyl-5-phenyl-1,2,4-triazol-3-ylthio)methyl]quinazolin-4-ol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride, which can reduce the triazole ring or other functional groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Halogenated reagents, nucleophiles, and appropriate solvents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce various reduced derivatives of the triazole ring .
Scientific Research Applications
2-[(4-Cyclohexyl-5-phenyl-1,2,4-triazol-3-ylthio)methyl]quinazolin-4-ol has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with various biological targets.
Medicine: Explored for its potential therapeutic applications, including antimicrobial, antifungal, and anticancer activities.
Industry: Utilized in the development of new materials and as a catalyst in various chemical reactions.
Mechanism of Action
The mechanism of action of 2-[(4-Cyclohexyl-5-phenyl-1,2,4-triazol-3-ylthio)methyl]quinazolin-4-ol involves its interaction with specific molecular targets, such as enzymes and receptors. The triazole ring and quinazolin-4-ol core can bind to active sites of enzymes, inhibiting their activity and leading to various biological effects. The compound may also interact with cellular pathways involved in cell proliferation and apoptosis, contributing to its potential anticancer properties .
Comparison with Similar Compounds
Similar Compounds
Fluconazole: An antifungal agent with a triazole ring.
Voriconazole: Another antifungal with a similar structure.
Trazodone: An antidepressant containing a triazole moiety.
Nefazodone: An antidepressant with a triazole ring.
Uniqueness
2-[(4-Cyclohexyl-5-phenyl-1,2,4-triazol-3-ylthio)methyl]quinazolin-4-ol is unique due to its specific combination of a quinazolin-4-ol core with a triazole ring and various substituents.
Properties
IUPAC Name |
2-[(4-cyclohexyl-5-phenyl-1,2,4-triazol-3-yl)sulfanylmethyl]-3H-quinazolin-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H23N5OS/c29-22-18-13-7-8-14-19(18)24-20(25-22)15-30-23-27-26-21(16-9-3-1-4-10-16)28(23)17-11-5-2-6-12-17/h1,3-4,7-10,13-14,17H,2,5-6,11-12,15H2,(H,24,25,29) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DNFFPKBEMIUUBU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)N2C(=NN=C2SCC3=NC4=CC=CC=C4C(=O)N3)C5=CC=CC=C5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H23N5OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
417.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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